2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through alkylation reactions, displaying significant utility in organic chemistry. For example, Frolova, Kim, Sharutin, and Shal’kova (2016) demonstrated its synthesis via the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one, yielding a mixture of the compound and its intramolecular cyclization product (Frolova et al., 2016).
Biological Activities and Applications
- The compound and its derivatives have demonstrated a range of biological activities. Notably, Novakov et al. (2020) found that 2-[2-(phthalimidoethyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(3H)-one, a related compound, showed in vitro antiHIV-1 and antiHIV-2 activity (Novakov et al., 2020).
Additional Research and Synthesis Methods
- Further studies have explored the synthesis of novel derivatives and their potential uses. Bassyouni and Fathalla (2013) investigated the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting their wide range of potential biological activities, including antimicrobial, antiviral, and anticancer properties (Bassyouni & Fathalla, 2013).
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF3N2O2S/c20-13-8-6-12(7-9-13)15(26)11-28-18-24-16(19(21,22)23)10-17(27)25(18)14-4-2-1-3-5-14/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWASJLZWWTMFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)C3=CC=C(C=C3)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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